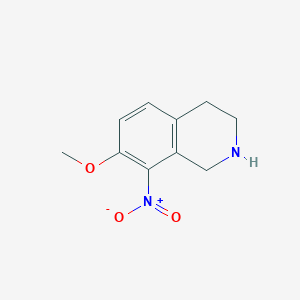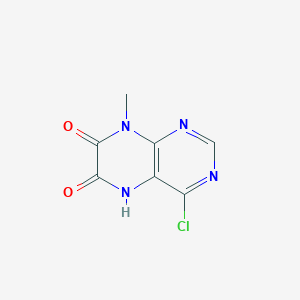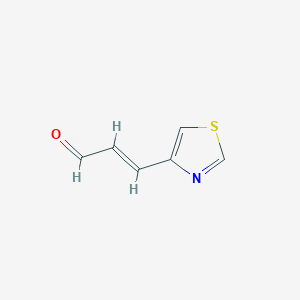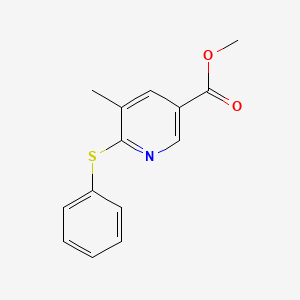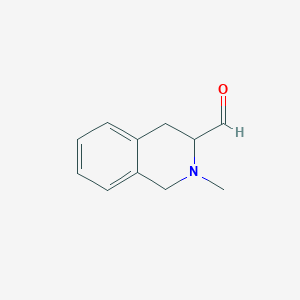
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by a fused ring system containing both aromatic and aliphatic components, with a methyl group and an aldehyde functional group attached to the isoquinoline core
Preparation Methods
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the tetrahydroisoquinoline core. Subsequent functionalization at the 3-position can be achieved through formylation reactions using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group .
Chemical Reactions Analysis
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde undergoes a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group and the aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for enzymes involved in the metabolism of isoquinoline derivatives. The compound’s aldehyde group allows it to form Schiff bases with amines, which can modulate enzyme activity and affect cellular processes .
Comparison with Similar Compounds
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the methyl and aldehyde groups, making it less reactive in certain chemical reactions.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the aldehyde group, affecting its reactivity and applications.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group at a different position, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-5,8,11H,6-7H2,1H3 |
InChI Key |
BRCUEXYZORHKQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CC=CC=C2CC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


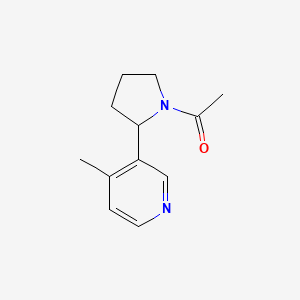
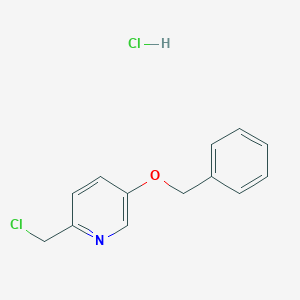
![tert-Butyl7-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13021298.png)
![2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13021304.png)
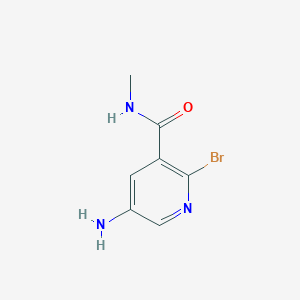
![2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13021313.png)
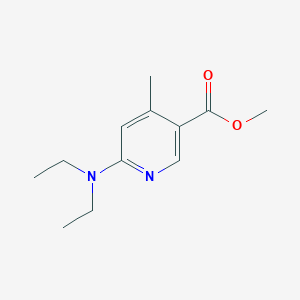
![(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13021319.png)
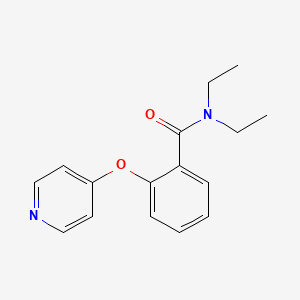
![3-Methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13021330.png)
